molecular formula C7H7F3N2 B1206808 3,4-Diaminobenzotrifluoride CAS No. 368-71-8

3,4-Diaminobenzotrifluoride

Cat. No.: B1206808
CAS No.: 368-71-8
M. Wt: 176.14 g/mol
InChI Key: RQWJHUJJBYMJMN-UHFFFAOYSA-N
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Description

3,4-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2. It is also known by other names such as this compound and 4-trifluoromethyl-1,2-phenylenediamine . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which also contains two amino groups at the 1 and 2 positions. It appears as a white or gray to yellow powder or crystals .

Mechanism of Action

Target of Action

It has been suggested that it may interact with dna

Mode of Action

It has been suggested that it may be involved in photo-induced ligand dissociation and subsequent DNA covalent binding . This suggests that 3,4-Diaminobenzotrifluoride could potentially serve as a photoactivated chemotherapeutic agent .

Biochemical Pathways

Given its potential interaction with DNA , it may affect pathways related to DNA replication, transcription, and repair

Pharmacokinetics

Its molecular weight is 176.14 , which suggests it could potentially be absorbed and distributed throughout the body.

Result of Action

Given its potential interaction with DNA , it may cause changes at the molecular level that could potentially affect cellular function

Preparation Methods

The synthesis of 3,4-Diaminobenzotrifluoride typically involves starting from trifluorotoluene. One common method includes the nitration of trifluorotoluene to produce 4-nitrotrifluorotoluene, followed by reduction to yield this compound . The reaction conditions often involve the use of strong acids for nitration and hydrogenation catalysts for reduction.

Chemical Reactions Analysis

3,4-Diaminobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction and strong acids for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Diaminobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is utilized in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3,4-Diaminobenzotrifluoride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWJHUJJBYMJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190272
Record name 4-Trifluoromethyl-1,2-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-71-8
Record name 4-Trifluoromethyl-1,2-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoromethyl-1,2-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)benzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

A solution of 2-nitro-4-trifluoromethylaniline (5.000 g, 24.26 mmol, Aldrich, used as received) and SnCl2.2 H2O (20.00 g, 88.64 mmol, Aldrich, used as received) in absolute ethanol (50 mL) was refluxed for 45 min. It was then poured into ice (85 g) and basified with 10% aq. NaHCO3 (250 mL). The resulting suspension was extracted with ethyl acetate (400 mL). The ethyl acetate extract was dried over Na2SO4 and evaporated to give 4.14 g (87%) of pure 4-trifluoromethyl-1,2-phenylenediamine as a red powder.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
85 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 2-nitro-4-trifluoromethylaniline (5.000 g, 24.26 mmol, Aldrich, used as received) and SnCl2 ·2 H2O (20.00 g, 88.64 mmol, Aldrich, used as received) in absolute ethanol (50 mL) was refluxed for 45 min. It was then poured into ice (85 g) and basified with 10% aq. NaHCO3 (250 mL). The resulting suspension was extracted with ethyl acetate (400 mL). The ethyl acetate extract was dried over Na2SO4 and evaporated to give 4.14 g (87%) of pure 4-trifluoromethyl-1,2-phenylenediamine as a red powder.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 6.18 g (30 m mol) of 4-amino-3-nitrobenzotrifluoride in 150 ml of ehtanol was hydrogenated at atmospheric pressure over 1.5 g of 5% Pd/C with Ishii's Catalytic Hydrogenation Apparatus with Magnetic Stirrer Model CHA-M. The catalyst was filtered off. The filterate was evaporated and the residue was crystallized from petroleum ether to give 4.5 g (85.17%) as white crystals.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Nitro-4-trifluoromethyl-phenylamine was purchased from Aldrich. It was reduced with tin (11) chloride dihydrate in ethanol to give 4-trifluoromethyl-benzene-1,2-diamine (Scheme 3). The diamine was reacted with hexaketocyclohexane octahydrate to give [(HATNA)(CF3)3]. The product contains two isomers (from HPLC). The product is a yellow solid. It is soluble in common organic solvent including dichloromethane, THF and hot methanol. It was purified by flash chromatography on silica gel eluting with dichloromethane.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diaminobenzotrifluoride
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3,4-Diaminobenzotrifluoride
Reactant of Route 3
3,4-Diaminobenzotrifluoride
Reactant of Route 4
3,4-Diaminobenzotrifluoride
Reactant of Route 5
3,4-Diaminobenzotrifluoride
Reactant of Route 6
3,4-Diaminobenzotrifluoride
Customer
Q & A

Q1: What are the structural characteristics of 4-(Trifluoromethyl)benzene-1,2-diamine?

A1: 4-(Trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H7F3N2. While specific spectroscopic data is not provided in the given research papers, its structure consists of a benzene ring with two amine (-NH2) groups at the 1 and 2 positions and a trifluoromethyl (-CF3) group at the 4 position.

Q2: How does 4-(Trifluoromethyl)benzene-1,2-diamine interact with Mycobacterium tuberculosis dihydrofolate reductase?

A2: Research indicates that 4-(Trifluoromethyl)benzene-1,2-diamine acts as a fragment (fragment 17) that binds to Mycobacterium tuberculosis dihydrofolate reductase (DHFR) []. While the exact binding mechanism and downstream effects are not detailed in the provided abstract, the interaction with DHFR suggests potential as a starting point for developing anti-tuberculosis drugs. DHFR is a key enzyme in folate metabolism, which is essential for bacterial DNA synthesis. Inhibition of DHFR can therefore disrupt bacterial growth and proliferation.

Q3: Can 4-(Trifluoromethyl)benzene-1,2-diamine be used to synthesize other compounds?

A3: Yes, 4-(Trifluoromethyl)benzene-1,2-diamine can be used as a reactant in organic synthesis. For example, it reacts with 1,5-difluoro-2,4-dinitrobenzene to produce N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine [, ]. The reaction conditions, specifically the choice of solvent, can significantly impact the product yield and purity.

Q4: Are there any known interactions between 4-(trifluoromethyl)benzene-1,2-diamine and the tumor suppressor protein p53?

A4: The provided research indicates that a complex has been formed between the p53 core domain mutant Y220C and 4-(trifluoromethyl)benzene-1,2-diamine []. This finding suggests a potential interaction with p53, a protein crucial for cell cycle regulation and tumor suppression. Further research is needed to elucidate the details and implications of this interaction.

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